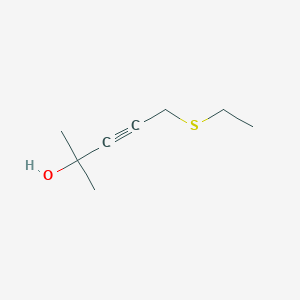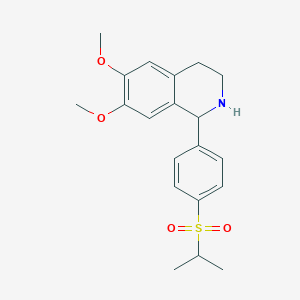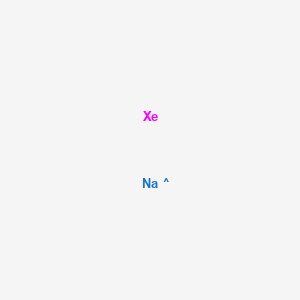
5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL is an organic compound characterized by the presence of an ethylsulfanyl group attached to a pent-3-yn-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL typically involves the following steps:
Alkylation: The initial step involves the alkylation of a suitable precursor with ethylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and hydrolysis processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl group with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound’s interactions with biological systems can be studied to understand its potential therapeutic effects and mechanisms of action.
Wirkmechanismus
The mechanism of action of 5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Methylsulfanyl)-2-methylpent-3-YN-2-OL: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
5-(Propylsulfanyl)-2-methylpent-3-YN-2-OL: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.
5-(Butylsulfanyl)-2-methylpent-3-YN-2-OL: Similar structure but with a butylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL is unique due to its specific ethylsulfanyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs. The ethylsulfanyl group may confer distinct steric and electronic properties, affecting the compound’s interactions with other molecules and its overall behavior in chemical and biological systems.
Eigenschaften
CAS-Nummer |
13596-86-6 |
|---|---|
Molekularformel |
C8H14OS |
Molekulargewicht |
158.26 g/mol |
IUPAC-Name |
5-ethylsulfanyl-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C8H14OS/c1-4-10-7-5-6-8(2,3)9/h9H,4,7H2,1-3H3 |
InChI-Schlüssel |
OOFMPJSZJGUJAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC#CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)
![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)


![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)




